molecular formula C53H72O24 B1216492 Premithramycin B

Premithramycin B

货号: B1216492
分子量: 1093.1 g/mol
InChI 键: OHPUYFQRCCBDGL-OFWAWROCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Premithramycin B is a fully glycosylated, tetracyclic polyketide intermediate naturally produced during the biosynthesis of the aureolic acid antibiotic Mithramycin (MTM) by Streptomyces argillaceus . This compound is a pivotal subject of study in molecular biology and antibiotic research, as its conversion into the final, active tricyclic form of Mithramycin is catalyzed by the oxygenase MtmOIV . This oxidative cleavage of the fourth ring represents one of the last critical steps in the Mithramycin biosynthetic pathway . As a key biosynthetic precursor, this compound provides researchers with a valuable tool for investigating the complex post-polyketide synthase tailoring steps in antibiotic-producing bacteria . Studies on this compound and its analogs have been instrumental in combinatorial biosynthetic efforts to generate novel "non-natural" natural products with potentially improved pharmacological profiles . The structural features of this compound, including its tetracyclic aglycon moiety and five deoxysugar units, are essential for the DNA-binding activity characteristic of the aureolic acid family . Like Mithramycin, its derivatives are known to form Mg²⁺-coordinated dimers that bind specifically to GC-rich regions of DNA in the minor groove, thereby inhibiting the binding of transcription factors such as Sp1 and disrupting the expression of proto-oncogenes . Research into this compound and its analogs continues to shed light on the relationship between the structure of these compounds, their DNA recognition rules, and their antitumor potency . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other clinical applications, nor for human or personal use.

属性

分子式

C53H72O24

分子量

1093.1 g/mol

IUPAC 名称

(1S,4aR,12aS)-3-acetyl-4a-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4-[(2S,4S,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,7-trihydroxy-1-methoxy-8-methyl-12,12a-dihydro-1H-tetracene-2,5-dione

InChI

InChI=1S/C53H72O24/c1-18-29(73-34-14-30(43(58)21(4)69-34)74-33-13-28(55)42(57)20(3)68-33)12-26-10-25-11-27-48(67-9)47(62)38(19(2)54)50(64)53(27,51(65)40(25)46(61)39(26)41(18)56)77-36-16-32(45(60)23(6)71-36)75-35-15-31(44(59)22(5)70-35)76-37-17-52(8,66)49(63)24(7)72-37/h10,12,20-24,27-28,30-37,42-45,48-49,55-61,63-64,66H,11,13-17H2,1-9H3/t20-,21-,22-,23-,24-,27+,28-,30-,31-,32-,33+,34+,35+,36+,37+,42-,43-,44+,45-,48+,49-,52+,53-/m1/s1

InChI 键

OHPUYFQRCCBDGL-OFWAWROCSA-N

SMILES

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=C4C(=C3C)O)O)C(=O)C6(C(C5)C(C(=O)C(=C6O)C(=O)C)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)OC9CC(C(C(O9)C)O)(C)O)O)O

手性 SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)OC3=CC4=CC5=C(C(=C4C(=C3C)O)O)C(=O)[C@]6([C@@H](C5)[C@@H](C(=O)C(=C6O)C(=O)C)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@H]([C@H]([C@H](O8)C)O)O[C@H]9C[C@]([C@@H]([C@H](O9)C)O)(C)O)O)O

规范 SMILES

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=C4C(=C3C)O)O)C(=O)C6(C(C5)C(C(=O)C(=C6O)C(=O)C)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)OC9CC(C(C(O9)C)O)(C)O)O)O

产品来源

United States

Chemical Properties and Biosynthetic Role

Premithramycin B is chemically characterized as a complex tetracyclic molecule with a molecular formula of C53H72O24 and a molecular weight of approximately 1093.12 Da genome.jpnih.govebi.ac.uk. It is a highly glycosylated compound, meaning it has multiple sugar moieties attached to its core aglycone structure, which is essential for the biological activity of the final product, mithramycin asm.orgnih.govnih.gov.

The biosynthetic pathway leading to this compound involves the sequential action of various enzymes. Early steps involve a type II polyketide synthase (PKS) that assembles the basic carbon skeleton. Subsequent tailoring enzymes, including methyltransferases and glycosyltransferases, modify this core. For instance, the methyltransferase MtmMI and glycosyltransferases like MtmGI and MtmGII are involved in the steps leading to this compound from earlier precursors such as 4-demethyl-premithramycinone nih.govd-nb.infocjnmcpu.com.

The critical transformation involving this compound is its conversion into a tricyclic structure by the enzyme MtmOIV. This flavin-dependent monooxygenase catalyzes a Baeyer-Villiger oxidation, which cleaves a carbon-carbon bond within the tetracyclic ring system of this compound, thereby initiating the formation of the characteristic tricyclic aglycone of mithramycin nih.govcjnmcpu.comasm.orgnih.govresearchgate.netresearchgate.net. This step is vital, as intermediates like this compound are generally considered biologically inactive compared to the final product asm.org.

Data Tables

Table 1: Key Biosynthetic Transformations Involving this compound

Precursor/IntermediateEnzyme/ProcessProduct/OutcomeRelevant GenesNotes
Premithramycinone (B1215898)Methylation, GlycosylationThis compoundMtmMI, MtmGII, MtmGI, etc.Steps leading to this compound nih.govd-nb.infocjnmcpu.com
This compoundMtmOIV (Oxygenase)Tricyclic intermediatemtmOIVBaeyer-Villiger oxidation, ring opening nih.govcjnmcpu.comasm.orgnih.govresearchgate.netresearchgate.net
Tricyclic intermediateMtmW (Ketoreductase)MithramycinmtmWFinal step in mithramycin biosynthesis nih.govasm.org

Table 2: Chemical Properties of this compound

PropertyValueSource
Chemical FormulaC53H72O24 genome.jpnih.govebi.ac.uk
Molecular Weight1093.12 Da genome.jpnih.gov
Exact Mass1092.44135 Da genome.jpebi.ac.uk
ClassificationTetracyclic intermediate cjnmcpu.comasm.orgnih.gov
Biosynthetic RolePrecursor to Mithramycin cjnmcpu.comasm.orgnih.gov

Research Trajectories and Future Directions

Glycosylation and Methylation Events in this compound Formation

Characterization of Glycosyltransferases (e.g., MtmGI, MtmGII, MtmGIV)

The sequential attachment of deoxysaccharide units to the aglycone is catalyzed by a family of glycosyltransferases (GTs). In the mithramycin biosynthetic pathway, several GTs have been identified, each playing a specific role in building the complex sugar chains.

MtmGIII and MtmGIV: These enzymes are primarily involved in the initial formation of the trisaccharide chain, attaching deoxysugars sequentially to the aglycone precursor thieme-connect.comnih.govthieme-connect.com. MtmGIV, in particular, has been shown to be involved in the linkage of sugar C and can also transfer an activated 4-ketosugar nih.govacs.org.

MtmGI and MtmGII: These GTs are responsible for the subsequent attachment of the disaccharide chain. MtmGII has been demonstrated to convert 3A-deolivosyl-premithramycin B into this compound, indicating its role in completing the glycosylation process thieme-connect.comsecondarymetabolites.org. Both MtmGI and MtmGII exhibit a degree of substrate flexibility, capable of acting on modified or incomplete trisaccharide chains nih.govacs.orgresearchgate.netacs.org.

Sequential Attachment of Deoxysaccharide Moieties

The glycosylation process in mithramycin biosynthesis is highly ordered. The formation of the trisaccharide chain typically precedes the attachment of the disaccharide chain thieme-connect.comnih.gov. This stepwise addition ensures the correct assembly of the complex carbohydrate architecture essential for the molecule's biological activity.

Methyltransferase Activities (e.g., MtmMII)

Methylation is another critical post-polyketide tailoring step. The methyltransferase MtmMII plays a significant role by mediating a C-methylation at the C9 position of the aglycone thieme-connect.comnih.govthieme-connect.comnih.govnih.govresearchgate.net. This specific methylation is not merely a structural modification but is essential for the biological activity and high-affinity DNA binding of mithramycin nih.gov.

Late-Stage Biosynthetic Transformations to Downstream Metabolites

The final stages of this compound biosynthesis involve critical enzymatic transformations that convert the inactive tetracyclic intermediate into the active tricyclic mithramycin.

Oxidative Cleavage Catalyzed by Baeyer-Villiger Monooxygenase MtmOIV

A pivotal step in the late-stage biosynthesis is the oxidative cleavage of this compound's fourth ring, catalyzed by the Baeyer-Villiger monooxygenase MtmOIV asm.orgthieme-connect.comnih.govnih.govrsc.orgnih.govresearchgate.netnih.govacs.orgacs.orgacs.orgnih.govrsc.org. This enzyme, a homodimeric, FAD- and NADPH-dependent monooxygenase belonging to class A flavoproteins, performs a Baeyer-Villiger oxidation. This reaction opens the tetracyclic ring system, generating a lactone intermediate that is subsequently processed to form the characteristic tricyclic aglycone of mithramycin with a five-carbon side chain asm.orgnih.govacs.orgnih.govrcsb.orgthieme-connect.com. This oxidative cleavage is indispensable for generating biological activity, as this compound itself is considered inactive asm.orgnih.govrsc.org.

Table 1: Kinetic Parameters of MtmOIV Monooxygenase

ParameterValueUnitReference
Km (NADPH)269.22μM asm.orgnih.gov
Km (this compound)23.35μM asm.orgnih.gov
Optimal pH9.5- asm.orgnih.gov

The MtmOIV enzyme is known to catalyze the reaction yielding two possible isomers of a shortened aliphatic chain molecule asm.orgnih.gov. Furthermore, MtmOIV exhibits substrate flexibility, being able to process analogues with modified or incomplete trisaccharide chains nih.govacs.orgresearchgate.netacs.org.

Role of Ketoreductase MtmW in Side Chain Modification

Following the oxidative cleavage by MtmOIV, the resulting intermediate undergoes further modification. The ketoreductase MtmW catalyzes the reduction of a keto group present on the newly formed side chain thieme-connect.comnih.govnih.govresearchgate.netrsc.orgd-nb.info. This reduction step is crucial for generating the final structure of mithramycin. Notably, inactivation of the mtmW gene leads to the accumulation of compounds with unreduced and shorter carbon side chains, which have been observed to possess potent antitumor activity thieme-connect.comthieme-connect.com.

Accumulation of this compound in Mutant Strains

The essential role of MtmOIV in the final conversion of this compound to the tricyclic aglycone is underscored by observations in mutant strains. Specifically, the inactivation of the mtmOIV gene prevents the oxidative cleavage of this compound's fourth ring. Consequently, such mutants accumulate this compound as the primary product, highlighting its position as a penultimate intermediate before this critical oxidative step asm.orgnih.govresearchgate.netnih.govresearchgate.net.

Table 2: Key Enzymes and Their Roles in this compound Biosynthesis

EnzymeGeneClass of EnzymePrimary RoleKey Substrate/Product
MtmGImtmGIGlycosyltransferaseAttachment of the disaccharide chain (e.g., sugar A) thieme-connect.comnih.govnih.govacs.orgasm.orghbni.ac.inGlycosylation of intermediate to form this compound thieme-connect.com
MtmGIImtmGIIGlycosyltransferaseAttachment of the disaccharide chain (e.g., sugar B) thieme-connect.comnih.govnih.govacs.orgasm.orghbni.ac.inConversion of 3A-deolivosyl-premithramycin B to this compound thieme-connect.com
MtmGIVmtmGIVGlycosyltransferaseTrisaccharide chain formation (e.g., sugar C linkage) thieme-connect.comnih.govnih.govGlycosylation of intermediate; can transfer activated 4-ketosugar nih.gov
MtmMIImtmMIIMethyltransferaseC-methylation at C9 position of the aglycone, essential for biological activity thieme-connect.comnih.govthieme-connect.comnih.govnih.govresearchgate.netMethylation of an intermediate to form a methylated derivative thieme-connect.comnih.govthieme-connect.comnih.govnih.gov
MtmOIVmtmOIVBaeyer-Villiger MonooxygenaseOxidative cleavage of the fourth ring of this compound, converting it to a tricyclic intermediate asm.orgthieme-connect.comnih.govnih.govrsc.orgnih.govresearchgate.netnih.govacs.orgacs.orgacs.orgnih.govrsc.orgThis compound → Tricyclic intermediate (e.g., mithramycin DK) asm.orgnih.govnih.govnih.govrsc.org
MtmWmtmWKetoreductaseReduction of a keto group on the side chain generated by MtmOIV thieme-connect.comnih.govnih.govresearchgate.netrsc.orgd-nb.infoTricyclic intermediate with a keto side chain → Iso-mithramycin nih.govresearchgate.net

Structure Activity Relationship Sar Studies Centered on Premithramycin B and Its Analogs

Correlation of Structural Motifs with Biological Activity Profiles

The biological activity of aureolic acid antibiotics is intrinsically linked to their ability to bind to the minor groove of GC-rich DNA sequences. This interaction is highly dependent on specific structural motifs. For Premithramycin B and its analogs, the correlation between their structural features and biological profiles is a tale of synergistic contributions from the aglycone core, saccharide chains, and peripheral functional groups.

The fundamental requirement for bioactivity is the presence of a tricyclic aglycone. This compound, with its tetracyclic structure, is unable to bind to DNA and is consequently biologically inactive. The conversion of this tetracyclic core to a tricyclic system is a critical step in the biosynthesis of active compounds like mithramycin and is a prerequisite for any significant biological effect. nih.govnih.gov

The following table summarizes the biological activity of selected mithramycin analogs with modifications in their saccharide and/or side chain composition, illustrating the correlation between structural motifs and anticancer activity.

CompoundModification(s)Average GI50 (µM)Reference
MithramycinParental Compound- nih.gov
Demycarosyl-3D-β-d-digitoxosyl-mithramycin SKSugar and C3 side chain modification~0.3 nih.gov
Demycarosyl-mithramycin SDKSugar and C3 side chain modification~1.3 nih.gov
Demycarosyl-3D-β-d-digitoxosyl-mithramycin SDKSugar and C3 side chain modification~0.8 nih.gov

This table is interactive. Users can sort the data by clicking on the column headers.

Influence of Aglycone Structure on Bioactivity (Tetracyclic vs. Tricyclic Core)

The defining structural feature that dictates the biological activity of this compound and its derivatives is the nature of its aglycone core. This compound possesses a tetracyclic aglycone, a characteristic that renders it biologically inert. nih.gov This inactivity stems from the steric hindrance imposed by the fourth ring, which prevents the molecule from adopting the necessary conformation to bind effectively within the minor groove of DNA. nih.gov

The conversion of the tetracyclic premithramycinone (B1215898) intermediate into a tricyclic compound is catalyzed by the monooxygenase MtmOIV and is considered a key event for conferring biological activity. nih.gov This enzymatic step involves an oxidative cleavage of the fourth ring, leading to the formation of the characteristic tricyclic system of active aureolic acid antibiotics like mithramycin.

Previous SAR studies have consistently shown that all tetracyclic premithramycin derivatives are devoid of DNA binding capabilities and are, therefore, biologically inactive. In contrast, their tricyclic counterparts can engage with DNA, leading to the inhibition of cellular processes and resulting in their observed biological effects.

The table below highlights the fundamental difference in bioactivity based on the aglycone core structure.

Compound TypeAglycone CoreDNA BindingBiological ActivityReference
This compound and analogsTetracyclicNoInactive nih.govnih.gov
Mithramycin and active analogsTricyclicYesActive nih.govnih.gov

This table is interactive. Users can sort the data by clicking on the column headers.

Significance of Saccharide Moieties for Activity and Molecular Recognition

The saccharide moieties of aureolic acid antibiotics are not mere decorations but are crucial for their molecular recognition of and high-affinity binding to DNA. This compound is fully glycosylated, featuring two oligosaccharide chains attached to its tetracyclic core. While the core structure prevents its own activity, the study of the saccharide chains in its active, tricyclic analogs has revealed their indispensable role.

The two sugar chains, a disaccharide and a trisaccharide, play distinct and vital roles. The trisaccharide chain, in particular, is essential for the proper positioning of the drug in the DNA minor groove. A complete trisaccharide chain is a requisite for optimal DNA interaction. Changes in the glycosylation pattern can significantly impact the biological activity of these compounds.

Combinatorial biosynthesis approaches have been employed to generate novel mithramycin analogs with altered saccharide patterns. These studies have demonstrated that modifications to the sugar moieties can lead to compounds with improved bioactivity. For instance, an apoptosis assay revealed that certain analogs with modified sugars showed improved activity against breast cancer cell lines compared to the parent drug, mithramycin. nih.gov

The following table presents data on the pro-apoptotic activity of mithramycin and its glycosylated analogs in different breast cancer cell lines.

CompoundCell LineInduction of Apoptosis (%)Reference
Mithramycin (MTM)MCF-7 (ER-positive)37.8 ± 2.5 nih.gov
Demycarosyl-3D-β-d-digitoxosyl-MTMMCF-7 (ER-positive)64.8 ± 2.0 nih.gov
Deoliosyl-3C-β-d-mycarosyl-MTMMCF-7 (ER-positive)50.3 ± 2.5 nih.gov
Mithramycin (MTM)MDA-231 (ER-negative)2.6 ± 1.5 nih.gov
Demycarosyl-3D-β-d-digitoxosyl-MTMMDA-231 (ER-negative)63.6 ± 2.0 nih.gov
3A-deolivosyl-MTMMDA-231 (ER-negative)12.6 ± 2.5 nih.gov

This table is interactive. Users can sort the data by clicking on the column headers.

Impact of Chromophore and Side Chain Modifications on Function

The chromophore of aureolic acid antibiotics is the tricyclic aglycone, which is directly involved in DNA binding. While the conversion from the inactive tetracyclic this compound is the primary "modification" to the core that imparts activity, further alterations to the chromophore of active analogs are less common but can be impactful. The primary focus of SAR studies has been on the more synthetically accessible side chains.

Semi-synthetic approaches have been used to modify the 3-side chain of mithramycin SA, a derivative of mithramycin. These modifications have led to new analogs with improved cytotoxic activity against cancer cell lines. For example, converting the terminal carboxylic acid group of mithramycin SA to various amides has resulted in compounds with a modest 3-4 fold increase in cytotoxicity. nih.gov

The table below shows the effect of side chain modifications on the cytotoxicity of mithramycin SA in the A549 human non-small cell lung cancer cell line.

CompoundSide Chain ModificationCytotoxicity (relative to MTM SA)Reference
Mithramycin SA (MTM SA)Carboxylic acid1x nih.gov
MTM SA amide analog 1Amide linkage to a specific amine~1x nih.gov
MTM SA amide analog 2Amide linkage to a different amine3-4x increase nih.gov
MTM SA amide analog 3Amide linkage resulting in loss of activityEliminated cytotoxicity nih.gov

This table is interactive. Users can sort the data by clicking on the column headers.

Comparative SAR Analysis with Aureolic Acid Class Compounds

The aureolic acid class of antibiotics includes several structurally related compounds such as mithramycin, chromomycin (B10761888) A3, and olivomycin (B1226810). nih.govnih.gov A comparative analysis of their SAR provides a broader context for understanding the key structural determinants of activity, with the inactivity of tetracyclic precursors like this compound being a common theme.

All active members of this family share the characteristic tricyclic aglycone core, which is essential for their DNA binding and antitumor properties. nih.gov The differences in their biological activities often arise from variations in their saccharide chains and, to a lesser extent, their side chains.

For example, mithramycin and chromomycin A3 have very similar aglycones but differ in their sugar compositions. These differences in glycosylation are thought to be responsible for the observed variations in their DNA binding specificity and biological potency. acs.orgresearchgate.net While both bind to GC-rich regions of DNA, the precise sequence preferences and binding affinities can differ.

Interestingly, despite their structural similarities, mithramycin, chromomycin A3, and olivomycin can exhibit significant differences in their toxicity profiles across different cell lines and species. This has been attributed to differences in cellular uptake, which may be mediated by interactions between the specific sugar residues and cell surface receptors. nih.gov

The fundamental principle that the tetracyclic precursor is inactive holds true across the class. The oxidative cleavage of the fourth ring of the tetracyclic intermediate is a conserved and crucial step in the biosynthesis of all active aureolic acid antibiotics. nih.gov This underscores the universal importance of the tricyclic core for the biological function of this family of natural products.

Mechanistic Investigations into the Biological Actions of Premithramycin B and Its Derivatives

Molecular Recognition and Binding Specificity

The biological activity of mithramycin and its analogues is intrinsically linked to their ability to interact with DNA. This interaction is highly specific, involving dimerization and recognition of particular DNA sequences.

Analysis of DNA Binding Properties (e.g., GC-rich sequence preference)

Mithramycin (MTM) and many of its synthesized analogues exhibit a pronounced preference for binding to GC-rich DNA sequences csic.esnih.govnih.govresearchgate.net. This binding occurs within the minor groove of the DNA double helix, where MTM molecules associate as a dimer. This dimerization is facilitated by divalent metal ions, most notably magnesium (Mg²⁺), which coordinate between the aglycone moieties of two MTM molecules csic.esnih.govnih.govresearchgate.netrsc.org. The specific DNA recognition motif for MTM binding has been identified as an X(G/C)(G/C)X sequence, where 'X' represents any base nih.govresearchgate.net. This sequence-specific binding is entropically driven, attributed to the hydrophobic transfer of MTM dimers from an aqueous solution into the DNA minor groove csic.esthieme-connect.com. The chromophores of MTM form specific hydrogen bonds with the amino groups of guanine (B1146940) bases, further enforcing the selectivity for GC-rich regions nih.gov. This precise interaction mechanism underlies MTM's ability to disrupt the binding of transcription factors to gene promoters, thereby inhibiting gene expression nih.govacs.orgplos.org.

Role of Divalent Metal Ions in Dimerization and DNA Interaction

Divalent metal ions, particularly Mg²⁺, play a critical role in the molecular recognition and binding of mithramycin and its active analogues to DNA csic.esnih.govnih.govresearchgate.netrsc.orgiphy.ac.cn. These ions are essential for mediating the dimerization of MTM molecules, forming a stable complex that can then engage with DNA nih.govresearchgate.netrsc.orgthieme-connect.com. Specifically, the O-1 carbonyl and O-9 enolate anion of the MTM aglycone are coordinated by the divalent metal ion, which is also associated with water molecules that form hydrogen bonds with the DNA's GC-rich recognition sequence nih.govnih.govresearchgate.netrsc.org. This metal-ion-mediated dimerization is a prerequisite for the high-affinity binding of MTM to DNA, enabling the compound to function as a transcription inhibitor csic.esresearchgate.netplos.org.

Lack of DNA Binding Activity of Premithramycin B vs. Active Analogs

A key distinction between this compound (PreMTM B) and its downstream product, mithramycin (MTM), lies in their DNA binding capabilities csic.esnih.govrsc.orgacs.orgrsc.org. PreMTM B, a tetracyclic precursor, has been conclusively shown to lack detectable DNA binding activity csic.esnih.govrsc.orgacs.orgrsc.org. This absence of DNA interaction renders PreMTM B biologically inactive, unlike MTM and its various analogues, which demonstrate significant antiproliferative and antitumor effects mediated by their DNA-binding properties csic.esrsc.orgacs.orgrsc.orgresearchgate.net. The conversion of PreMTM B to the active tricyclic structure of MTM, catalyzed by the enzyme MtmOIV, is therefore a crucial step in generating the compound's therapeutic potential rsc.orgresearchgate.netthieme-connect.comnih.govnih.govacs.orgasm.org.

Enzymatic Interactions and Catalytic Mechanisms

The transformation of this compound into the biologically active mithramycin is orchestrated by specific enzymes within the mithramycin biosynthetic pathway, most notably the Baeyer-Villiger monooxygenase MtmOIV.

Substrate Recognition and Catalysis by MtmOIV

MtmOIV is a key enzyme in the mithramycin biosynthetic pathway, identified as a homodimeric, FAD- and NADPH-dependent Baeyer-Villiger monooxygenase (BVMO) thieme-connect.comnih.govnih.govacs.orgasm.orgnih.govacs.orgosti.govresearchgate.net. Its primary function is to catalyze a critical frame-modifying step by acting upon its natural substrate, this compound (PreMTM B) thieme-connect.comnih.govacs.orgasm.orgacs.orgosti.gov. Through a Baeyer-Villiger oxidation reaction, MtmOIV facilitates an oxidative C-C bond cleavage within PreMTM B, converting the biologically inactive tetracyclic precursor into mithramycin DK, an immediate precursor to MTM thieme-connect.comnih.govacs.org. This enzymatic transformation is essential for generating the characteristic tricyclic aglycone core and the functionalized side chain that are indispensable for MTM's DNA-binding activity and subsequent biological effects researchgate.netthieme-connect.comnih.govnih.govasm.org. Structural studies of MtmOIV, including its complex with PreMTM B, have elucidated key residues involved in substrate recognition and catalysis, as well as identifying the putative NADPH binding site thieme-connect.comnih.govacs.orgacs.orgosti.gov. Kinetic analyses of MtmOIV variants further probe its substrate-binding pocket, providing insights into its catalytic mechanism thieme-connect.comnih.govacs.orgacs.orgosti.gov.

Table 1: Kinetic Parameters of MtmOIV

Substrate/CofactorKm Value (μM)
NADPH269.22
This compound23.35

Data derived from purification and characterization studies of MtmOIV asm.org.

Proposed Baeyer-Villiger Oxidation Mechanism

The Baeyer-Villiger oxidation (BVO) is a well-established organic reaction that converts ketones into esters or lactones by inserting an oxygen atom adjacent to the carbonyl group rsc.orgwikipedia.org. In biological systems, BVMOs like MtmOIV perform this transformation using molecular oxygen and a reduced flavin cofactor (FADH₂), regenerated by NADPH nih.govwikipedia.org. The catalytic cycle initiated by MtmOIV is proposed to involve the following steps:

Cofactor Reduction : NADPH reduces the enzyme-bound FAD cofactor.

Oxygen Activation : The reduced flavin reacts with molecular oxygen, forming a reactive peroxyflavin intermediate.

Nucleophilic Attack : The peroxyflavin intermediate attacks the carbonyl group of the substrate, this compound, leading to the formation of a Criegee intermediate.

Rearrangement and Product Formation : A concerted mechanism ensues, involving the migration of a carbon substituent from the carbonyl to the peroxide oxygen, accompanied by the departure of a leaving group. This process results in the insertion of an oxygen atom and the formation of a lactone, specifically this compound-lactone, from this compound nih.govacs.org.

This enzymatic oxidation by MtmOIV is conceptually similar to the chemical Baeyer-Villiger rearrangement but occurs under physiological conditions with high specificity nih.gov. The resulting lactone is a crucial intermediate that undergoes further enzymatic processing to yield the final mithramycin molecule nih.govacs.org.

Role of MtmW in Modulating Downstream Activity

MtmW, a ketoreductase enzyme, plays a critical role in the late stages of Mithramycin (MTM) biosynthesis csic.esgoogle.comnih.govnih.govrsc.org. This enzyme is responsible for catalyzing the reduction of a keto group in the side chain of a precursor molecule derived from this compound, ultimately leading to the formation of the biologically active MTM csic.esgoogle.comnih.govnih.govrsc.org. This compound, a tetracyclic intermediate, first undergoes oxidative cleavage by the oxygenase MtmOIV, generating a tricyclic compound. This tricyclic intermediate is then acted upon by MtmW, completing the conversion to MTM google.comnih.govnih.govrsc.orgnih.gov.

Inactivation of the mtmW gene leads to the accumulation of MTM analogs that possess modified side chains, such as those retaining a keto group instead of the hydroxyl group formed by MtmW's action csic.esgoogle.comnih.gov. These MtmW-deficient mutants produce analogs with distinct toxicity profiles and potentially altered bioactivity compared to MTM nih.govrsc.org. The enzymatic conversion of the tetracyclic this compound to its tricyclic form, followed by modifications like those catalyzed by MtmW, is essential for generating the biologically active MTM molecule google.comnih.govnih.govrsc.orgnih.gov. Significantly, this compound itself has been demonstrated to lack detectable DNA binding activity, a characteristic essential for the bioactivity of its tricyclic derivatives rsc.org.

Modulation of Cellular Pathways and Molecular Targets (Preclinical Focus)

The modulation of cellular pathways by this compound is primarily understood through its function as a biosynthetic precursor to Mithramycin (MTM) and its various analogs, collectively known as mithralogs csic.esnih.govthieme-connect.com. In preclinical research, MTM and its derivatives exert their effects by targeting key molecular players involved in cancer pathogenesis and cellular regulation csic.esthieme-connect.comnih.goviu.eduoup.com. The most prominent molecular target identified for these compounds is the Sp1 transcription factor, a protein that plays a crucial role in regulating genes essential for cell growth, proliferation, angiogenesis, and oncogenesis csic.esnih.goviu.eduoup.com. By interfering with Sp1 activity, MTM and its analogs can modulate a wide spectrum of cellular pathways, thereby impacting tumor development and progression csic.esiu.eduoup.com.

Effects on Gene Expression and Transcription Factor Binding (e.g., Sp1)

Mithramycin (MTM) and its derivatives exhibit selective binding to GC-rich DNA sequences, predominantly within the minor groove of DNA, in the presence of divalent cations csic.esnih.govnih.govrsc.orgoup.comnih.gov. This binding mechanism enables them to compete with transcription factors, most notably Sp1, for access to GC-rich elements present in gene promoters csic.esnih.govthieme-connect.comnih.goviu.eduoup.comnih.gov. By displacing Sp1 from these critical binding sites, MTM and its derivatives effectively inhibit the transcription of Sp1-responsive genes. This inhibition impacts genes vital for cellular processes such as cell proliferation, oncogenesis, and angiogenesis, including genes such as c-myc, ets2, c-src, and VEGF csic.esnih.goviu.eduoup.com. For instance, the mithralog MTM-SDK has demonstrated potent inhibition of Sp1-dependent transcription, achieving approximately 80-90% inhibition of reporter genes containing Sp1-binding sites when tested at a concentration of 50 nM nih.gov. This compound, as a tetracyclic precursor, does not possess DNA binding activity and therefore does not directly modulate Sp1 binding or gene expression; its significance lies in its conversion to the active tricyclic MTM molecule rsc.org.

Table 1: Inhibition of Sp1-Dependent Genes by MTM-SDK

Gene Target Concentration % Inhibition
c-myc 50 nM ~80-90%
ets2 50 nM ~80-90%

Influence on Cell Proliferation and Apoptosis in Cell Models

In preclinical cell models, Mithramycin (MTM) and its analogs have demonstrated a significant influence on cell proliferation and apoptosis, contributing to their observed antitumor activity csic.esthieme-connect.comiu.edu. MTM has been noted to inhibit cell proliferation and induce apoptosis, partly through the down-regulation of genes like Mcl-1 iu.edu. Mithralogs, such as MTM-SK and MTM-SDK, have exhibited potent antitumor effects, with MTM-SDK demonstrating up to two times greater activity than MTM against various ovarian cancer cell lines thieme-connect.com. These compounds exert their effects by interfering with Sp1-dependent gene expression, which in turn regulates pathways controlling tumor development csic.es. The impact on cell cycle control and differentiation has also been observed for certain MTM derivatives oup.com.

Table 2: Comparative Antitumor Activity of Mithramycin Analogs

Compound Relative Antitumor Activity (vs. MTM) Cancer Cell Lines Mentioned
MTM 1x Various
MTM-SK Up to 9x Melanoma, Leukemia, Ovarian, CNS

Investigational Use as Biochemical Probes for Cellular Processes

Natural products, in general, serve as invaluable tools or "biochemical probes" for dissecting complex biological pathways, elucidating cellular mechanisms, and identifying novel therapeutic targets nih.govresearchgate.net. While this compound itself is primarily recognized as a biosynthetic intermediate in the production of Mithramycin (MTM), its role within this pathway and the subsequent generation of diverse MTM analogs contribute to the broader understanding of natural product biosynthesis and structure-activity relationships. The study of this compound's transformation into MTM, alongside the investigation of MTM's interactions with DNA and transcription factors like Sp1, provides critical insights into how small molecules can modulate cellular processes. This foundational knowledge supports the development of more targeted therapeutic agents and aids in probing cellular functions, aligning with the investigative use of natural products as probes in chemical biology and drug discovery nih.govresearchgate.net.

Compound List

this compound

Mithramycin (MTM)

Mithramycin A

Chromomycin (B10761888) A3

Olivomycin (B1226810) A

Chromocyclomycin

Duramycin A

UCH9

Mithralogs

MTM-SK (Mithramycin SK)

MTM-SDK (Mithramycin SDK)

Mithramycin SA

Demycarosyl-mithramycin SK

EC-8042

EC-8105

Tolfenamic acid

Bevacizumab

Preclinical Pharmacological and Biological Profiling of Premithramycin B Analogs Non Human Studies

In Vitro Efficacy Assessments in Cancer Cell Lines

Direct in vitro antiproliferative and cytotoxic activity data specifically for Premithramycin B against cancer cell lines is not extensively reported in the scientific literature. Research in this area has predominantly focused on the end product, Mithramycin, and its various synthetic or biosynthetic analogs, such as MTM-SK and MTM-SDK. These analogs have demonstrated significant antitumor activity by inhibiting transcription factors like Sp1, which are crucial in cancer cell proliferation and survival thieme-connect.complos.org. This compound is characterized in these studies as a biosynthetic intermediate that undergoes enzymatic modification to yield the active compounds nih.govdovepress.com.

Antiproliferative and Cytotoxic Activity Spectrum

The spectrum of antiproliferative and cytotoxic activity for this compound itself has not been a primary focus of published research. Studies investigating such activities typically involve Mithramycin or its engineered derivatives, which have shown broad-spectrum efficacy against various cancer cell lines, including those from ovarian, prostate, breast, and lung cancers thieme-connect.comcsic.esuky.edu. This compound's role is understood as a precursor in the pathway leading to these active molecules, rather than possessing significant independent cytotoxic properties that have been thoroughly characterized.

Investigations of Potency and Selectivity in Diverse Cell Types

In Vivo Studies in Animal Models of Disease

Direct in vivo studies evaluating tumor growth inhibition or other biological effects specifically attributed to this compound in animal models are not prominently featured in the available research. The focus of in vivo investigations within the Mithramycin research landscape has been on the efficacy of Mithramycin and its derivatives.

Evaluation of Tumor Growth Inhibition in Xenograft Models

Studies involving xenograft models have predominantly assessed the efficacy of Mithramycin analogs, such as MTM-SDK and MTM-SK, which have demonstrated significant tumor growth inhibition in models of ovarian and prostate cancers thieme-connect.complos.orgresearchgate.net. These compounds are derived from the Mithramycin biosynthesis pathway, where this compound serves as an intermediate. While these analogs show promising in vivo activity, direct evaluation of this compound's own tumor growth inhibitory capacity in xenograft models is not a reported area of focus.

Assessment of Biological Effects in Other Preclinical Disease Models

There is no reported evidence of this compound being evaluated in preclinical disease models beyond its established role within the cancer-related biosynthesis pathways of Mithramycin. Research in this domain is concentrated on the biological activities of the final Mithramycin product and its modified analogs.

Preclinical Pharmacokinetic and Pharmacodynamic Considerations

Compound List:

this compound

Mithramycin (MTM)

MTM-SK

MTM-SDK

MTM-SA

EC-8042 (demycarosyl-3D-β-D-digitoxosyl-mithramycin SK)

Absorption, Distribution, and Metabolism in Model Organisms

Specific preclinical data detailing the absorption, distribution, and metabolism of this compound in model organisms is not extensively documented in the available scientific literature. This compound is primarily identified as a tetracyclic intermediate in the biosynthesis of Mithramycin, undergoing enzymatic conversion by MtmOIV researchgate.netavantiresearch.comnih.goverbc-group.com. Its biological context is thus situated within this biosynthetic pathway, rather than as a compound undergoing independent pharmacokinetic profiling for therapeutic purposes.

Elimination Profiles in Preclinical Models

Development of Advanced Delivery Systems for Research Applications

Nanoparticle-Based Formulations for Enhanced Biological Delivery in Models

No specific research has been identified in the available literature concerning the development of nanoparticle-based formulations designed for the delivery of this compound for research applications. The scientific focus related to this compound has been on its biochemical function within the Mithramycin biosynthesis pathway.

Targeted Delivery Strategies at the Preclinical Level

The scientific literature does not report any specific targeted delivery strategies developed at the preclinical level for this compound. Its primary identification as a biosynthetic intermediate means that research efforts have not been directed towards its targeted delivery as a standalone agent.

Data Tables

Due to the absence of specific preclinical data for this compound concerning absorption, distribution, metabolism, elimination, or delivery systems in the reviewed literature, data tables for these sections cannot be generated based on the provided information.

Compound Names

this compound

Advanced Research Methodologies and Computational Studies

Application of Structural Biology Techniques (e.g., X-ray Crystallography of Enzymes, NMR of Complexes)

Structural biology techniques have been pivotal in understanding the enzymatic conversion of Premithramycin B. The enzyme MtmOIV, a Baeyer-Villiger monooxygenase (BVMO), catalyzes a critical oxidative C-C bond cleavage, transforming the inactive this compound into the active mithramycin core researchgate.netnih.govnih.gov.

X-ray Crystallography: The three-dimensional structure of MtmOIV, both alone and in complex with its natural substrate this compound, has been determined using X-ray crystallography researchgate.netnih.govnih.govrcsb.org. These studies have provided high-resolution insights into the enzyme's active site, revealing key residues involved in cofactor (FAD, NADPH) and substrate binding nih.govnih.govrcsb.org. For instance, the crystal structure of MtmOIV in complex with this compound was determined at a resolution of 1.90 Å, with reported R-values of 0.180 (work) and 0.222 (free) rcsb.org. Earlier studies reported a resolution of 2.9 Å for MtmOIV researchgate.netnih.gov, and another study noted a resolution of 2.69 Å nih.gov. These structural data are essential for understanding the catalytic mechanism and for guiding protein engineering efforts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While X-ray crystallography has provided detailed structural information about the MtmOIV-Premithramycin B complex, specific NMR studies detailing the solution structure of this compound or its complexes were not prominently featured in the retrieved literature. NMR is typically used to study molecular dynamics, conformational flexibility, and binding interactions in solution, which could offer complementary insights.

Computational Modeling and Simulation for Molecular Interactions

Computational methods play a vital role in predicting and analyzing molecular interactions, providing a theoretical framework to complement experimental findings.

Molecular docking has been employed to investigate the binding of this compound to its enzyme target, MtmOIV. Docking experiments, often performed using software like AutoDock 4, have helped to map the substrate within the enzyme's active site and identify key amino acid residues involved in substrate recognition and binding researchgate.netnih.govrcsb.orgresearchgate.net. These studies contribute to understanding the enzyme's specificity and catalytic mechanism.

Furthermore, the interaction of this compound with DNA has been explored in comparison to mithramycin. Studies indicate that while mithramycin binds to GC-rich DNA sequences, this compound exhibits significantly lower DNA binding affinity, suggesting that the structural modifications in this compound, compared to the final mithramycin product, reduce its ability to interact with DNA researchgate.net. This difference is critical for understanding the biological activity of the precursor versus the final drug.

Direct QSAR studies specifically focused on this compound were not identified in the literature. However, research into mithramycin analogues has explored structure-activity relationships (SAR). These investigations have shown that modifications to the mithramycin structure, particularly at the 3-position side chain, can alter DNA binding affinity and potentially influence toxicity researchgate.netnih.gov. Such SAR findings lay the groundwork for QSAR modeling, which could be applied to this compound and its derivatives to predict biological activity based on chemical structure, thereby aiding in the rational design of new analogues.

Molecular dynamics (MD) simulations are employed to study the temporal behavior of molecular systems, providing insights into the flexibility and dynamic interactions of complexes. While specific MD simulations detailing the interactions of this compound with MtmOIV were not explicitly found in the reviewed literature, MD is a standard tool in this field. Related studies have utilized MD to examine the dynamic interactions of mithramycin dimers with DNA acs.org, offering a glimpse into the dynamic aspects of drug-target engagement. MD simulations can reveal transient interactions, conformational changes, and binding stability, which are crucial for a complete understanding of molecular mechanisms, and could be applied to this compound-MtmOIV interactions in future research nih.gov.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)

The integration of various omics technologies, including genomics, proteomics, and metabolomics, provides a systems-level understanding of biological processes. These approaches are powerful for characterizing metabolic pathways, identifying regulatory networks, and discovering biomarkers jmaj.jpmdpi.comnih.gov. However, the specific application of integrated omics strategies to research on this compound or its biosynthetic pathway was not detailed in the provided search results. Such integrated analyses could potentially offer new perspectives on the regulation of this compound production and its metabolic fate within Streptomyces argillaceus.

High-Throughput Screening and Assay Development for Analog Discovery

The development of novel analogues with improved therapeutic properties is a key objective in natural product drug discovery. For this compound and its derivatives, analog discovery has been pursued through methods such as combinatorial biosynthesis and semi-synthetic modifications researchgate.netresearchgate.netresearchgate.net. Research has focused on engineering the enzymes involved in mithramycin biosynthesis, such as MtmOIV, to alter substrate specificity and generate a wider array of mithramycin analogues researchgate.net. These efforts aim to produce compounds with enhanced efficacy or reduced toxicity. While explicit descriptions of high-throughput screening (HTS) for this compound analogues were not found, the development of bioanalytical methods for quantifying these compounds is an important aspect of analog discovery researchgate.net. The potential to engineer enzymes like MtmOIV to accept modified substrates suggests that HTS could be a valuable tool for identifying novel derivatives with desirable properties.

Future Research Directions and Unanswered Questions

Elucidation of Additional Biosynthetic Regulatory Mechanisms

The conversion of Premithramycin B to mithramycin involves the final, critical steps of the biosynthetic pathway, catalyzed by the oxygenase MtmOIV and the reductase MtmW. nih.gov While these enzymes have been identified, the precise mechanisms regulating their expression and activity remain a significant area for future investigation. Understanding how the producing organism, Streptomyces argillaceus, controls the timing and efficiency of this conversion is crucial for both optimizing production and preventing the accumulation of potentially toxic intermediates.

Future research will likely focus on:

Transcriptional Regulation: Identifying specific transcription factors, promoters, and environmental signals that govern the expression of the mtmOIV and mtmW genes.

Post-Translational Modifications: Investigating whether the activity of MtmOIV and MtmW is modulated by phosphorylation, glycosylation, or other modifications.

Protein-Protein Interactions: Research has shown that MtmOIV and MtmW form a functional complex, possibly to channel the unstable intermediate and prevent its degradation. nih.gov Further studies are needed to characterize the structure of this complex and its role in self-resistance, a mechanism to protect the producing organism from its own toxic product. nih.gov This complex could potentially interact with transport proteins to facilitate the export of the final product.

Discovery of Novel Biological Targets and Off-Targets

Mithramycin, the downstream product of this compound, is known to exert its antitumor effect by binding to GC-rich regions of DNA. nih.gov However, the biological activity of this compound itself is largely unexplored. Its distinct tetracyclic structure, compared to the tricyclic mithramycin, suggests it may interact with different biological targets. nih.gov

Key future research questions include:

Does this compound possess any DNA-binding capabilities?

Could its tetracyclic core interact with other macromolecules, such as proteins or RNA, leading to novel biological effects?

To answer these questions, future studies will likely employ a range of screening techniques. High-throughput screening of this compound against panels of cancer cell lines and microbial pathogens could reveal unexpected activities. Furthermore, identifying specific protein targets ("off-targets") is critical for understanding any potential toxicity and for repurposing the molecule for new therapeutic applications. nih.gov Modern chemo-proteomic and computational approaches, which can predict and validate drug-protein interactions, will be invaluable in this endeavor. nih.govbohrium.com

Rational Design of Analogs with Improved Biological Selectivity

The ultimate goal of modifying natural products is often to create analogs with improved efficacy and reduced side effects. nih.gov The biosynthetic pathway of this compound offers several points for rational design. Studies have shown that the key enzyme MtmOIV, which processes this compound, can tolerate substrates with some structural modifications, such as altered sugar chains. nih.gov

This flexibility opens the door for several strategies:

Combinatorial Biosynthesis: By inactivating or modifying genes responsible for tailoring steps (e.g., glycosylation) prior to the formation of this compound, it is possible to generate novel precursors. nih.gov These precursors can then be fed to strains engineered to express the final converting enzymes, leading to a variety of mithramycin analogs.

Enzyme Engineering: The substrate specificity of enzymes like MtmOIV could be altered through directed evolution or site-directed mutagenesis to accept a wider range of modified this compound analogs.

The aim of these approaches is to produce derivatives that may exhibit enhanced selectivity for cancer cells over healthy cells, potentially by altering their DNA-binding specificity or by introducing entirely new mechanisms of action. nih.govnih.gov

Exploration of this compound as a Scaffold for Diverse Bioactive Molecules

Beyond its role as an intermediate, the stable tetracyclic core of this compound represents a valuable chemical scaffold for drug discovery. nih.gov Natural product scaffolds are often considered "biologically validated," meaning their structures are amenable to interacting with biological systems.

Future research could explore:

Semi-synthesis: Using this compound as a starting material, chemists can perform modifications on its functional groups, particularly the five deoxysugar moieties, to create libraries of new compounds. nih.gov

Scaffold Remodeling: Advanced synthetic techniques could be used to chemically cleave or rearrange the rings of the this compound core, leading to entirely new molecular skeletons with unique three-dimensional shapes. nih.gov

These new molecules, derived from the this compound scaffold, could be screened for a wide range of biological activities, from antimicrobial to anti-inflammatory properties, thereby expanding its utility far beyond the realm of oncology. eurekaselect.com

Potential for Biosynthetic Production Optimization

To facilitate all the aforementioned research, a reliable and high-yield source of this compound is essential. Genetic engineering provides a direct path to achieving this. By inactivating the mtmOIV gene in Streptomyces argillaceus, the biosynthetic pathway is halted, leading to the accumulation of this compound. nih.gov

Further optimization can be achieved through established metabolic engineering strategies:

Blocking Competing Pathways: Deleting genes for other secondary metabolite pathways can redirect metabolic flux towards this compound synthesis.

Optimizing Fermentation Conditions: Fine-tuning the growth medium, temperature, and aeration can further enhance production.

These approaches, which are part of the broader field of synthetic biology, are crucial for making this compound and its future derivatives accessible for extensive research and development. researchgate.net

New Methodological Advances in Chemical Biology of this compound

Chemical biology provides a powerful toolkit for studying the interactions of small molecules like this compound within complex biological systems.

Future methodological advances will be key to unlocking its secrets:

Development of Chemical Probes: Attaching fluorescent dyes or affinity tags to this compound would allow researchers to visualize its localization within cells and to identify its binding partners through techniques like pull-down assays.

Advanced Structural Biology: Obtaining crystal structures of this compound in complex with potential biological targets would provide atomic-level insights into its mechanism of action, guiding the rational design of more potent and selective analogs. nih.gov

High-Resolution Metabolomics: Analyzing the global metabolic changes in cells treated with this compound can offer clues about the pathways it perturbs, helping to identify its mode of action and potential off-targets. nih.gov

By integrating these advanced chemical and biological methods, researchers can build a comprehensive understanding of this compound, paving the way for its development as a next-generation therapeutic or as a scaffold for novel bioactive compounds.

常见问题

Q. What are the key enzymatic steps in Premithramycin B biosynthesis, and how are they experimentally validated?

this compound is synthesized via a polyketide pathway involving modular enzymes such as Mtm PKS, MtmOII, and MtmMI, which assemble the aglycone core. The terminal steps require Baeyer-Villiger monooxygenase MtmOIV to oxidize this compound (3) into a lactone intermediate (4), followed by hydrolysis and reduction to form mithramycin (5) . Validation involves:

  • Gene inactivation : Knockout mutants (e.g., cmmOIV in Streptomyces griseus) disrupt lactone formation, leading to accumulation of this compound and intermediates, analyzed via UPLC/HPLC-MS .
  • Enzyme assays : Purified MtmOIV is incubated with this compound, NADPH, and O₂, with reaction progress monitored via LC-MS for lactone formation .

Q. How does this compound structurally differ from its derivative mithramycin, and what techniques confirm these differences?

this compound lacks the lactone ring and reduced side chain present in mithramycin. Structural elucidation employs:

  • NMR spectroscopy : 1D/2D NMR identifies aglycone modifications and sugar attachments .
  • Mass spectrometry : High-resolution MS/MS differentiates molecular weights and fragmentation patterns (e.g., m/z shifts due to lactonization) .
  • X-ray crystallography : Resolves MtmOIV-Premithramycin B complexes, highlighting FAD cofactor interactions and substrate binding pockets .

Advanced Research Questions

Q. How can site-directed mutagenesis optimize MtmOIV's catalytic efficiency for this compound oxidation?

Rational protein engineering targets residues in MtmOIV's substrate-binding pocket:

  • Key mutations : P84A and F89A increase catalytic activity by 1.5- and 5-fold, respectively, by reducing steric hindrance and enhancing FAD coordination .
  • Methodology :
  • Homology modeling and docking predict mutation effects on this compound binding .
  • Mutants are expressed in E. coli, purified, and assayed for NADPH consumption and lactone yield .

Q. What experimental strategies resolve contradictions in late-stage biosynthetic pathway intermediates?

Discrepancies in intermediate accumulation (e.g., unexpected stability of Premithramycin B4 vs. This compound) are addressed via:

  • Isotopic labeling : ¹⁸O₂ tracing confirms lactone oxygen incorporation during MtmOIV catalysis .
  • Time-course fermentations : Sampling at intervals identifies transient intermediates missed in endpoint analyses .
  • Heterologous expression : Cloning mtmOIV and mtmW into alternative hosts (e.g., Streptomyces albus) validates pathway reconstitution and intermediate conversion .

Q. How do this compound-derived compounds interact with DNA, and what methodologies characterize these interactions?

Mithramycin (derived from this compound) binds DNA minor grooves via Mg²⁺-coordinated dimers. Key techniques include:

  • NMR spectroscopy : NOE restraints and molecular dynamics reveal dimer-DNA contacts, such as E-sugar interactions with guanine amino protons .
  • Footprinting assays : DNase I or hydroxyl radical protection identifies binding sites (e.g., GC-rich regions) .
  • Circular dichroism : Monitors conformational changes in DNA (e.g., A-to-B form transitions) upon drug binding .

Methodological Considerations

Q. How to design gene inactivation studies to probe this compound biosynthesis?

  • Vector construction : Use unstable plasmids (e.g., pHZ1358) with apramycin resistance cassettes for targeted gene disruption .
  • Mutant validation : PCR amplifies disrupted loci (e.g., 2.17 kb fragment in cmmOIV mutants vs. 0.57 kb in wild-type) .
  • Metabolite profiling : Compare mutant and wild-type extracts via LC-MS to identify absent/persistent intermediates .

Q. What analytical workflows are critical for studying this compound's bioactivity?

  • Bioactivity-guided fractionation : Combine antibacterial assays (e.g., Gram-positive inhibition) with LC-MS to link activity to specific derivatives .
  • Dose-response assays : Measure IC₅₀ values against cancer cell lines to assess antitumor potency .
  • Transcriptomic profiling : RNA-seq identifies gene expression changes (e.g., oncogene repression) in drug-treated cells .

Data Interpretation Challenges

Q. Why might this compound intermediates fail to accumulate in gene inactivation studies?

  • Rapid downstream processing : Acetylation/methylation (e.g., by CmmA/CmmMIII) stabilizes intermediates, preventing degradation .
  • Compensatory pathways : Redundant enzymes or shunt routes may metabolize blocked intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Premithramycin B
Reactant of Route 2
Premithramycin B

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。